(3R,4R)-4-phenylpiperidine-3-carboxylic acid;hydrochloride
Description
(3R,4R)-4-Phenylpiperidine-3-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a phenyl group at the 4-position and a carboxylic acid moiety at the 3-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(3R,4R)-4-phenylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCUZYLDUZZZRZ-ACMTZBLWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116140-27-3 | |
| Record name | 3-Piperidinecarboxylic acid, 4-phenyl-, hydrochloride (1:1), (3R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116140-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Ketone Precursor Preparation
The synthesis begins with 4-phenylpiperidin-3-one, generated via Friedel-Crafts acylation of benzene with glutaric anhydride derivatives. Cyclization under acidic conditions yields the piperidinone core. Alternatively, palladium-catalyzed transfer hydrogenation of bis-triflate intermediates, as demonstrated in analogous piperidine syntheses, provides enantiomerically enriched ketones.
Reductive Amination and Stereochemical Control
The ketone undergoes reductive amination with ammonium acetate or benzylamine in the presence of NaBH(OAc)₃ or H₂/Pd-C. Critical to achieving the (3R,4R) configuration is the use of chiral auxiliaries or asymmetric catalysis. For example:
-
Chiral Ligands : (R)-BINAP-modified ruthenium catalysts induce >90% enantiomeric excess (e.e.) during hydrogenation.
-
Stereodirecting Groups : tert-Butoxycarbonyl (Boc) protection at the 3-position directs facial selectivity during reduction, as evidenced in related (3R,4R)-dimethylpiperidine syntheses.
Table 1. Reductive Amination Conditions and Outcomes
| Precursor | Reducing Agent | Catalyst/Ligand | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|
| 4-Phenylpiperidin-3-one | NaBH(OAc)₃ | None | 78 | 50 (rac) | |
| Boc-protected ketone | H₂ (50 psi) | Ru-(R)-BINAP | 85 | 92 |
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis offers a versatile route to functionalized piperidines. This method is particularly advantageous for introducing substituents at the 3- and 4-positions simultaneously.
Diene Substrate Synthesis
A diene precursor, such as 3-carboxy-4-phenyl-1,5-pentadiene, is prepared via Heck coupling between 4-bromostyrene and acrylic acid derivatives. Grignard addition to α,β-unsaturated esters followed by hydrolysis also provides access to diene intermediates.
Metathesis and Post-Functionalization
Using Grubbs-II catalyst (5 mol%), the diene undergoes RCM at 40°C in dichloromethane to form the piperidine ring. Subsequent hydrogenation with Pd/C ensures saturation while preserving stereochemistry.
Key Reaction :
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of enamine or enamide precursors provides high stereoselectivity. This method is scalable and avoids racemization.
Enamide Substrate Design
Enamides derived from 3-carboxy-4-phenylpyridine are synthesized via condensation with chiral oxazolidinones. For example, (S)-4-benzyl-2-oxazolidinone directs the formation of the (3R,4R) configuration during hydrogenation.
Hydrogenation Conditions
Rhodium complexes with DuPhos or Josiphos ligands achieve >95% e.e. under 10–50 bar H₂ pressure. Solvent choice (e.g., methanol vs. THF) significantly impacts reaction rate and selectivity.
Table 2. Asymmetric Hydrogenation Parameters
| Substrate | Catalyst | Pressure (bar) | e.e. (%) | Yield (%) |
|---|---|---|---|---|
| 3-Carboxy-4-phenylenamide | Rh-(R)-DuPhos | 20 | 97 | 88 |
| Boc-protected enamine | Rh-(S)-Josiphos | 50 | 96 | 82 |
Resolution of Racemic Mixtures
When stereoselective synthesis proves challenging, resolution of racemic (3,4)-diastereomers offers an alternative.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze esters of the undesired enantiomer. For instance, racemic methyl 4-phenylpiperidine-3-carboxylate is treated with lipase B in phosphate buffer (pH 7.0), yielding the (3R,4R)-acid with 85% e.e..
Diastereomeric Salt Formation
Reacting the racemic free base with (-)-dibenzoyltartaric acid in ethanol precipitates the (3R,4R)-diastereomer. Recrystallization improves purity to >99% e.e..
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation completes. Filtration and drying under vacuum yield the hydrochloride salt in >95% purity.
Critical Parameters :
-
Solvent : Ether or THF minimizes co-solvation of impurities.
-
HCl Concentration : Excess HCl ensures complete protonation without degrading the carboxylic acid.
Comparative Analysis of Synthetic Routes
Table 3. Merit Comparison of Methods
| Method | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | Moderate | High | Medium |
| RCM | Low | Medium | High |
| Asymmetric Hydrogenation | High | High | Low |
| Enzymatic Resolution | High | Low | Medium |
Industrial Production Considerations
Large-scale synthesis prioritizes asymmetric hydrogenation for its balance of yield and stereocontrol. Continuous flow reactors enhance throughput, while in-line NMR monitors enantiopurity. Downstream processing employs centrifugal partition chromatography to isolate the hydrochloride salt with minimal waste .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-phenylpiperidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural features allow for modifications that enhance the efficacy and selectivity of drugs.
Analgesics and Anti-inflammatory Drugs:
Research indicates that (3R,4R)-4-phenylpiperidine-3-carboxylic acid; hydrochloride is instrumental in developing analgesics and anti-inflammatory medications. It has been associated with improved pain management strategies due to its interaction with opioid receptors .
Neuroscience Research
Understanding Neurotransmitter Systems:
The compound is utilized in studies investigating neurotransmitter systems, especially serotonin and opioid pathways. It aids researchers in understanding conditions such as depression and anxiety, providing insights into potential therapeutic targets .
Case Study: Opioid Receptor Interaction
A significant study demonstrated that derivatives of this compound exhibit selective antagonism at kappa-opioid receptors, which are implicated in pain modulation and emotional regulation. This research highlights its potential role in treating opioid addiction and managing pain without the risk of dependency .
Chiral Synthesis
Asymmetric Synthesis Applications:
The chiral nature of (3R,4R)-4-phenylpiperidine-3-carboxylic acid; hydrochloride makes it valuable in asymmetric synthesis. This allows chemists to create more effective drugs with fewer side effects compared to non-chiral counterparts .
Data Table: Chiral Compounds Derived from (3R,4R)-4-phenylpiperidine-3-carboxylic acid; hydrochloride
| Compound Name | Chiral Center | Biological Activity |
|---|---|---|
| (3R,4R)-N-(1-methyl-2-pyrrolidinyl) | 2 | Analgesic properties |
| (3S,4S)-4-(3-hydroxyphenyl)piperidine | 2 | Antidepressant effects |
| (3R,4S)-N-(cyclopropyl) derivative | 2 | Reduced side effects |
Biochemical Assays
Evaluating Enzyme Activity:
(3R,4R)-4-phenylpiperidine-3-carboxylic acid; hydrochloride is employed in biochemical assays to evaluate enzyme activity and receptor binding. These studies help elucidate metabolic pathways and drug interactions crucial for drug development .
Case Study: Enzyme Interaction Analysis
In a detailed biochemical analysis, this compound was shown to interact with various enzymes involved in metabolic processes. By measuring its binding affinity and inhibitory effects on specific enzymes, researchers could draw conclusions about its potential therapeutic applications .
Mechanism of Action
The mechanism of action of (3R,4R)-4-phenylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related analogs:
Key Observations :
Pharmacological and Functional Comparisons
Enzyme Inhibition and CNS Activity
- Paroxetine Hydrochloride (): A selective serotonin reuptake inhibitor (SSRI) with a piperidine core. The phenyl group and fluorophenyl substituent are critical for binding to serotonin transporters.
- Glycosidase Inhibitors (): Piperidine derivatives like BR13 exhibit glycosidase inhibition. The carboxylic acid group in the target compound could similarly interact with enzyme active sites .
- Oseltamivir Hydrochloride (): A neuraminidase inhibitor used in influenza treatment. While structurally distinct, its hydrochloride salt and ester functionalities highlight the importance of salt forms in bioavailability .
Antifungal and Antibacterial Activity
- Piperidine-4-carboxamide (): Demonstrates antifungal activity via triazole interactions. The absence of a triazole group in the target compound may limit similar applications .
Biological Activity
(3R,4R)-4-phenylpiperidine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring with specific stereochemistry at the 3 and 4 positions, which is crucial for its biological activity. The presence of a phenyl group at the 4-position contributes to its interaction with various biological targets.
Opioid Receptor Interaction
Research indicates that derivatives of piperidine, including (3R,4R)-4-phenylpiperidine-3-carboxylic acid, exhibit significant binding affinity to opioid receptors. Specifically, studies have shown that modifications in the structure can enhance selectivity for the kappa (κ) opioid receptor over mu (μ) and delta (δ) receptors. For instance, compounds with similar structures demonstrated Ki values in the nanomolar range for κ receptors, indicating potent antagonist activity .
| Compound | Ki (nM) at μ | Ki (nM) at κ | Ki (nM) at δ |
|---|---|---|---|
| LY255582 | 0.1 | 4.7 | 4.8 |
| Deoxy-LY255582 | 7.7 | 749 | 169 |
This table illustrates the binding affinities of various compounds related to the piperidine structure, highlighting the significance of specific functional groups in modulating receptor interactions.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study on piperidine derivatives showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. For example, compounds derived from piperidine exhibited significant antiproliferative effects in human cancer cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma), with IC50 values indicating moderate to high efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HL-60 | 19.0 |
| Compound B | HT29 | 28.0 |
These findings suggest that structural variations can significantly impact the biological activity of piperidine derivatives.
The mechanism by which (3R,4R)-4-phenylpiperidine-3-carboxylic acid exerts its effects involves modulation of neurotransmitter systems and cellular signaling pathways. For instance, its interaction with opioid receptors can influence pain perception and emotional responses, while its anticancer activity may involve apoptosis induction and inhibition of cell proliferation through various pathways .
Case Studies
- Opioid Receptor Studies : A series of experiments conducted using [^35S]GTPγS assays demonstrated that certain analogs of (3R,4R)-4-phenylpiperidine-3-carboxylic acid displayed enhanced selectivity and potency as κ-opioid receptor antagonists compared to traditional opioids .
- Anticancer Trials : In vitro studies evaluating the cytotoxic effects of piperidine derivatives revealed that compounds structurally related to (3R,4R)-4-phenylpiperidine-3-carboxylic acid induced apoptosis in cancer cells through oxidative stress mechanisms .
Q & A
Basic: What safety protocols should be followed when handling (3R,4R)-4-phenylpiperidine-3-carboxylic acid hydrochloride in laboratory settings?
Answer:
Due to its structural similarity to other piperidine derivatives, the compound is presumed to exhibit acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory hazards (Category 3) based on GHS classifications . Key protocols include:
- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks .
- Emergency Measures : For spills, avoid dust generation, evacuate the area, and use inert absorbents (e.g., vermiculite) for containment .
- Storage : Store in airtight containers at room temperature, away from oxidizers and acids to prevent reactive hazards .
Basic: What synthetic routes are commonly employed to prepare (3R,4R)-4-phenylpiperidine-3-carboxylic acid hydrochloride?
Answer:
A multi-step approach is typically used, as seen in analogous piperidine syntheses:
Boc Protection : Introduce tert-butoxycarbonyl (Boc) to the piperidine nitrogen to protect the amine during subsequent reactions .
Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using HCl/water at elevated temperatures (93–96°C for 17 hours) .
Workup : Adjust pH to 6.5 with NaOH, followed by extraction with 10% isopropanol/dichloromethane to isolate the product .
Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF | Amine protection | Use anhydrous conditions to prevent side reactions |
| Ester Hydrolysis | HCl (36.5%), 93–96°C | Ester → Carboxylic acid | Monitor pH to avoid over-acidification |
| Purification | Isopropanol/DCM extraction | Remove inorganic salts | Pre-cool solvents to enhance phase separation |
Advanced: How can enantiomeric purity be rigorously validated for this compound?
Answer:
Chiral resolution and analytical techniques are critical:
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Compare retention times with racemic standards .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for (3R,4R)-configured analogs (e.g., meperidine hydrochloride: [α]D²⁵ = -30° in water) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for related amino-piperidine derivatives .
Advanced: How should conflicting data on the compound’s stability and decomposition products be resolved?
Answer:
Conflicting stability data (e.g., decomposition under heat or light) require systematic analysis:
Stress Testing : Expose the compound to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks and monitor degradation via LC-MS .
Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., >200°C for stable analogs) .
Hazardous Byproduct Identification : For combustion, monitor for NOx, CO, and halogenated gases using FTIR spectroscopy .
Basic: What analytical methods are recommended for quantifying impurities in this compound?
Answer:
- HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile gradient (5–95% over 30 min) at 220 nm. Detect impurities ≥0.1% .
- Titrimetry : For chloride content, dissolve 0.2 g in ethanol, titrate with 0.1N AgNO₃, and calculate % Cl⁻ (expected: ~12.5% for HCl salt) .
Advanced: What strategies mitigate racemization during synthesis or storage?
Answer:
Racemization risks in piperidine derivatives arise from acidic/basic conditions:
- Synthesis : Avoid prolonged heating during hydrolysis; use microwave-assisted reactions at controlled pH (4–6) .
- Storage : Stabilize the hydrochloride salt in desiccated, amber vials under nitrogen to prevent moisture/light-induced degradation .
Basic: How should researchers address gaps in ecotoxicological data for this compound?
Answer:
In absence of PBT (Persistence, Bioaccumulation, Toxicity)
Read-Across Analysis : Compare to structurally similar compounds (e.g., piperidine-3-carboxylic acid derivatives) with existing ecotoxicity profiles .
QSAR Modeling : Predict log P (octanol-water) and LC50 values using tools like EPI Suite™ .
Precautionary Measures : Treat as hazardous waste (incineration at >850°C) to prevent environmental release .
Advanced: What catalytic systems improve stereoselectivity in the synthesis of this compound?
Answer:
Asymmetric catalysis methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
